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Compound of Interest

Compound Name: PF-03463275

Cat. No.: B1461716 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
PF-03463275 is a potent, selective, and competitive inhibitor of the glycine transporter 1

(GlyT1), a member of the solute carrier 6 (SLC6) family of transporters.[1][2] Its mechanism of

action centers on the modulation of glutamatergic neurotransmission through the potentiation

of N-methyl-D-aspartate receptor (NMDAR) activity. By blocking the reuptake of glycine from

the synaptic cleft, PF-03463275 elevates extracellular glycine levels.[1] Glycine acts as an

essential co-agonist at the NMDAR, and its increased availability enhances NMDAR-mediated

neuronal signaling. This mechanism has been investigated for its therapeutic potential in

treating cognitive impairments associated with schizophrenia (CIAS), a condition linked to

NMDAR hypofunction.[3][4]

Core Mechanism of Action: GlyT1 Inhibition and
NMDAR Potentiation
The primary molecular target of PF-03463275 is the glycine transporter 1 (GlyT1), encoded by

the SLC6A9 gene.[1] GlyT1 is crucial for maintaining low extracellular glycine concentrations in

the central nervous system, particularly in glutamatergic synapses.

PF-03463275 competitively binds to GlyT1, inhibiting its function.[2] This inhibition leads to a

decrease in glycine clearance from the synaptic cleft, resulting in an accumulation of synaptic
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glycine. The elevated glycine levels enhance the activation of NMDARs, for which glycine is an

obligatory co-agonist alongside glutamate.[1] The potentiation of NMDAR signaling is

hypothesized to improve synaptic plasticity and ameliorate the cognitive deficits observed in

schizophrenia.[3][4]

The selectivity of PF-03463275 for GlyT1 over the glycine transporter 2 (GlyT2) is a key

feature, as GlyT2 is primarily involved in inhibitory glycinergic neurotransmission in the

brainstem and spinal cord.[2]

Signaling Pathway
The following diagram illustrates the core signaling pathway affected by PF-03463275.
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Caption: Mechanism of action of PF-03463275.

Quantitative Data
The following tables summarize the key quantitative data reported for PF-03463275.

Table 1: In Vitro Binding Affinity and Selectivity
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Parameter Value Species Assay Method Reference

Ki (GlyT1) 11.6 nM Human
Radioligand
Binding Assay

[2]

| IC50 (GlyT2) | > 10 µM | Human | Not Specified | Not Specified |

Table 2: In Vivo GlyT1 Receptor Occupancy in Humans (Schizophrenia Patients)

PF-03463275
Dose (BID)

Mean GlyT1
Occupancy

Method Radiotracer Reference

10 mg ~44% PET 18F-MK-6577 [3]

20 mg ~61% PET 18F-MK-6577 [3]

40 mg ~76% PET 18F-MK-6577 [3]

| 60 mg | ~83% | PET | 18F-MK-6577 |[3] |

Table 3: Clinical Effects on Neuroplasticity and Cognition

Endpoint Dose Population Key Finding Reference

Long-Term

Potentiation

(LTP)

40 mg BID
Schizophrenia
Patients

Peak
enhancement
of LTP

[3][5]

| Working Memory Accuracy | 40 mg BID | Healthy Subjects | Significant improvement |[3] |

Experimental Protocols
Detailed methodologies for the key experiments are outlined below.

In Vitro GlyT1 Competitive Binding Assay (General
Protocol)
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While the specific protocol for PF-03463275 is not publicly detailed, a general approach for

determining the binding affinity of inhibitors to GlyT1 involves a competitive radioligand binding

assay.

Objective: To determine the inhibitory constant (Ki) of PF-03463275 for the human GlyT1

transporter.

Materials:

HEK293 cells stably expressing human GlyT1.

Radioligand (e.g., [3H]glycine or a potent, selective GlyT1 inhibitor radiolabeled).

PF-03463275 at various concentrations.

Assay buffer (e.g., Hanks' Balanced Salt Solution).

Scintillation fluid and counter.

Methodology:

Membrane Preparation: Membranes from HEK293 cells expressing GlyT1 are prepared by

homogenization and centrifugation.

Assay Setup: A fixed concentration of the radioligand is incubated with the cell membranes in

the presence of varying concentrations of PF-03463275.

Incubation: The mixture is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid

scintillation counting.

Data Analysis: The IC50 value (the concentration of PF-03463275 that inhibits 50% of the

specific binding of the radioligand) is determined by non-linear regression analysis of the

competition curve. The Ki is then calculated using the Cheng-Prusoff equation.
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Caption: Workflow for a competitive binding assay.

In Vivo GlyT1 Receptor Occupancy using PET
Objective: To quantify the dose-dependent occupancy of GlyT1 by PF-03463275 in the human

brain.
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Study Design: A clinical trial (NCT01911676) involving patients with schizophrenia and healthy

subjects.[3]

Materials:

PF-03463275 at various oral doses (10, 20, 40, 60 mg BID).

18F-MK-6577, a selective radiotracer for GlyT1.

PET/CT scanner.

Methodology:

Subject Dosing: Subjects receive a specific dose of PF-03463275 twice daily (BID) to reach

steady-state plasma concentrations.

Radiotracer Administration: A bolus of 18F-MK-6577 is administered intravenously.

PET Imaging: Dynamic PET scans are acquired over a period of approximately 90-120

minutes to measure the time-activity curves of the radiotracer in various brain regions.

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to

measure the concentration of the radiotracer in plasma, which serves as the input function

for kinetic modeling.

Data Analysis: The regional time-activity curves are fitted to a kinetic model (e.g., a two-

tissue compartment model) to estimate the total distribution volume (VT) of the radiotracer.

Occupancy Calculation: Receptor occupancy is calculated by comparing the VT at baseline

(placebo) with the VT after PF-03463275 administration for each brain region.
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Caption: Workflow for PET receptor occupancy study.

Assessment of Long-Term Potentiation (LTP) using
Visual Evoked Potentials (VEP)
Objective: To measure the effect of PF-03463275 on a neurophysiological marker of synaptic

plasticity.
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Study Design: Part of the clinical trial NCT01911676.[3]

Materials:

Electroencephalography (EEG) system.

Visual stimulation paradigm (e.g., checkerboard pattern).

Methodology:

Baseline VEP Recording: Baseline visual evoked potentials are recorded in response to a

standard visual stimulus (e.g., a reversing checkerboard pattern presented at a low

frequency).

Tetanic Stimulation: A high-frequency visual stimulation ("photic tetanus") is delivered to

induce LTP-like plasticity.

Post-Tetanus VEP Recording: VEPs are recorded again at multiple time points after the

tetanic stimulation using the same standard stimulus as in the baseline.

Data Processing: EEG data is filtered, segmented, and averaged to extract the VEP

waveforms. The amplitudes and latencies of specific VEP components (e.g., N1b) are

measured.

LTP Quantification: The change in the amplitude of the VEP components from baseline to

post-tetanus recordings is calculated to quantify the degree of LTP.
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Caption: Workflow for VEP-based LTP measurement.

Conclusion
PF-03463275 is a well-characterized selective inhibitor of GlyT1. Its mechanism of action,

involving the potentiation of NMDAR function through the elevation of synaptic glycine, is

supported by robust preclinical and clinical data. Quantitative in vivo studies have established a
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clear relationship between oral dosage, plasma concentration, and target engagement in the

human brain. Furthermore, the observed effects on long-term potentiation and working memory

in clinical trials provide evidence of the functional consequences of GlyT1 inhibition by PF-
03463275. This body of evidence provides a strong rationale for the investigation of PF-
03463275 as a potential therapeutic agent for cognitive impairments in schizophrenia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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